molecular formula C14H19NO4 B1299937 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS No. 6131-05-1

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Cat. No. B1299937
Key on ui cas rn: 6131-05-1
M. Wt: 265.3 g/mol
InChI Key: JKXHPYSLLHSPDF-UHFFFAOYSA-N
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Patent
US07384952B2

Procedure details

To a solution of vanilin (76.1 g) in N,N-dimethylformamide (500 mL) is added successively 4-(2-chloroethyl)morpholine hydrochloride (130 g), sodium iodide (7.5 g), and potassium carbonate (207 g). The mixture is stirred at 80° C. for 15 hours. The reaction mixture is concentrated in vacuo. The residue is diluted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. To the residue is added diisopropyl ether and the resultant crystals are collected by filtration to give 3-methoxy-4-(2-morpholinoethoxy)-benzaldehyde (112.6 g, yield; 85%) as orange crystals. MS (APCI) m/z: 266 [M+H]+
Quantity
76.1 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[CH:5][C:4]=1[OH:11].Cl.Cl[CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[O:11][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)[CH:9]=[O:10] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
76.1 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C=O)O
Name
Quantity
130 g
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
7.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
207 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue is added diisopropyl ether
FILTRATION
Type
FILTRATION
Details
the resultant crystals are collected by filtration

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 112.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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